molecular formula C17H13F7N2O5S B2898273 N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477863-99-3

N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2898273
CAS No.: 477863-99-3
M. Wt: 490.35
InChI Key: HYEUOKRTVDBVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound characterized by the presence of fluorine, sulfonyl, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluoroaniline with chlorosulfonic acid.

    Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzenesulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide under basic conditions to form N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine and trifluoroethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
  • N’-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
  • N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Uniqueness

N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy groups also contribute to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F7N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUOKRTVDBVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F7N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.